molecular formula C48H78O19 B1665284 Asiaticoside CAS No. 16830-15-2

Asiaticoside

Cat. No. B1665284
CAS RN: 16830-15-2
M. Wt: 959.1 g/mol
InChI Key: WYQVAPGDARQUBT-FGWHUCSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The biosynthesis of asiaticoside involves a variety of metabolic engineering modifications to achieve a high level of synthesis of asiatic acid in Saccharomyces cerevisiae . Transcriptome analysis of C. asiatica identified 51 glycosyltransferases potentially involved in the glycosylation of asiatic acid to form asiaticoside . After a series of metabolic engineering modifications, the de novo biosynthesis of asiaticoside was achieved with a titer of 772.3 μg/L in a 5 L fermenter .


Molecular Structure Analysis

Asiaticoside is a pentacyclic triterpenoid glycoside . It is one of the primary active constituents of C. asiatica, along with madecassoside and their respective aglycones (sapogenins), asiatic acid and madecassic acid .


Chemical Reactions Analysis

The biosynthesis of asiaticoside involves the glycosylation of asiatic acid . Functional analysis of glycosyltransferases revealed that Ca UGT73C7 and Ca UGT73C8 function in the glucosylation of asiatic acid monoglycoside at the C-28 position, and five rhamnose glycosyltransferases convert asiatic acid diglucoside to asiaticoside .

Scientific Research Applications

  • Wound Healing

    • Field : Dermatology
    • Application : Asiaticoside aids in wound healing by stimulating collagen biosynthesis .
    • Methods : The physical properties of Asiaticoside, such as its high molecular weight, poor water solubility, and low permeability, restrict its therapeutic benefits. These challenges can be rectified by utilizing nanotechnology. The AC-loaded nano-carriers deliver the drug at their target site to increase their efficacy, stability, and safety .
    • Results : These carriers efficiently distribute the loaded drug to the different skin layers .
  • Anti-Inflammatory Mechanism

    • Field : Pharmacology
    • Application : Asiaticoside has anti-inflammatory properties .
  • Liver, Lung, and Kidney Injury Relief

    • Field : Pharmacology
    • Application : Asiaticoside can relieve the injury of liver, lung, and kidney .
  • Inhibiting Scar Hypertrophy and Repairing Skin Damage

    • Field : Dermatology
    • Application : Asiaticoside can inhibit scar hypertrophy and repair skin damage .
  • Anti-Alzheimer’s Disease

    • Field : Neurology
    • Application : Asiaticoside has potential benefits against Alzheimer’s disease .
  • Improving Learning and Memory Ability

    • Field : Neurology
    • Application : Asiaticoside can improve learning and memory ability .
  • Alleviating Fibrosis

    • Field : Pharmacology
    • Application : Asiaticoside can alleviate the fibrosis of lung, liver, kidney and heart .
    • Results : The mechanism is related to down-regulating the expression of TGF-β1, CTGF, ALT, asiaticoside T and Hyp .
  • Anti-Oxidative Stress

    • Field : Pharmacology
    • Application : Asiaticoside has anti-oxidative stress properties .
    • Results : Madecassoside treatment reduced the effects of oxidative stress on the endothelial cells, primarily by prevention of lipid peroxida-tion and inhibition of pro- apoptotic factors which were otherwise upregulated as a response to elevated ROS levels .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3/t20-,21+,22+,24-,25-,26-,27-,28-,29+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40-,41+,42+,44+,45+,46-,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQVAPGDARQUBT-FGWHUCSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937476
Record name Madecassol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

959.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asiaticoside

CAS RN

16830-15-2
Record name Asiaticoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16830-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asiaticoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016830152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asiaticoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14081
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Madecassol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α)-2,3,23-trihydroxyurs-12-en-28-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASIATICOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKO39VY215
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10,100
Citations
S Bandopadhyay, S Mandal, M Ghorai… - Journal of Cellular …, 2023 - Wiley Online Library
… Asiaticoside and madecassoside have been identified as the … Asiaticoside and madecassoside are also used extensively … therapeutic advantages of asiaticoside and madecassoside …
Number of citations: 12 onlinelibrary.wiley.com
ZA Aziz, MR Davey, JB Power, P Anthony, RM Smith… - Biologia Plantarum, 2007 - Springer
… the asiaticoside and madecassoside content in leaves, petioles and roots of these phenotypes. A comparison was made of the asiaticoside … callus and determine the asiaticoside and …
Number of citations: 127 link.springer.com
A Shukla, AM Rasik, BN Dhawan - Phytotherapy Research: An …, 1999 - Wiley Online Library
… Asiaticoside derived from the plant … of asiaticoside on the levels of certain antioxidants in the wound so as to explore the possible involvement of such a mechanism in the asiaticoside …
Number of citations: 376 onlinelibrary.wiley.com
Z He, Y Hu, Z Niu, K Zhong, T Liu, M Yang, L Ji… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Centella asiatica (L.) Urb., a potential medicinal plant, is widely used in orient traditional medicine. Its major active constituents include asiaticoside (AS…
Number of citations: 12 www.sciencedirect.com
A Shukla, AM Rasik, GK Jain, R Shankar… - Journal of …, 1999 - Elsevier
… of asiaticoside over punch wounds increased hydroxyproline content, tensile strength, collagen content and epithelisation thereby facilitating the healing. Asiaticoside … that asiaticoside …
Number of citations: 611 www.sciencedirect.com
F Qi, L Yang, Z Tian, MG Zhao, S Liu… - Neural regeneration …, 2014 - ncbi.nlm.nih.gov
… , Asiaticoside has been shown to attenuate in vitro neuronal damage caused by exposure to β-amyloid. In vivo studies demonstrated that Asiaticoside … In addition, Asiaticoside showed …
Number of citations: 37 www.ncbi.nlm.nih.gov
K Patel, R Mishra, DK Patel - J Coast Life Med, 2016 - academia.edu
Herbs have been used in the field of medicine, nutraceuticals, perfumery, beverages, fragrances, cosmetics and dyeing industry science very early age. More than 40% of drugs used in …
Number of citations: 11 www.academia.edu
H Rosen, A Blumenthal… - Proceedings of the …, 1967 - journals.sagepub.com
… The work reported here was performed with Asiaticoside. All results were obtained by measuring the tensile strength (tension for disruption) of healing linear wounds in rat skin …
Number of citations: 83 journals.sagepub.com
Y Kimura, M Sumiyoshi, K Samukawa, N Satake… - European Journal of …, 2008 - Elsevier
… We found that the application of asiaticoside at low doses of 10 − 8 to 10 − 12 % (w/w) … mechanisms of asiaticoside on burn wound repair, we examined the effects of asiaticoside on the …
Number of citations: 164 www.sciencedirect.com
F Bonte, M Dumas, C Chaudagne, A Meybeck - Planta medica, 1994 - thieme-connect.com
… Moreover, our results comparing asiatic acid and asiaticoside show that the sugar moiety of the … be effective at the cellular level, even when asiaticoside is used in a topical formulation. …
Number of citations: 269 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.